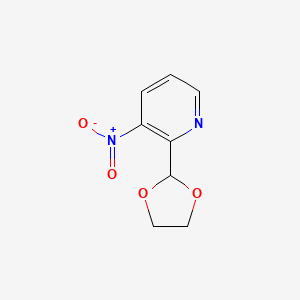

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

描述

属性

分子式 |

C8H8N2O4 |

|---|---|

分子量 |

196.16 g/mol |

IUPAC 名称 |

2-(1,3-dioxolan-2-yl)-3-nitropyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2 |

InChI 键 |

SEZFBAXDBCYIIS-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine:

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Molecular Formula: C₆H₈BNO₃

- Molecular Weight: Not explicitly stated, but estimated at ~153 g/mol.

- Key Features : A dihydropyridine derivative with a boronic acid group at the 3-position and a methyl group at the 1-position.

- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The dihydropyridine core may also act as a redox-active scaffold in drug design .

- Safety/Commercial Data : Available under product number CDS021416, with safety data sheets (SDS) indicating standard handling protocols for boronic acids .

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

- Molecular Formula : C₂₄H₂₇N₅O₂S

- Molecular Weight: Not provided, but estimated at ~473 g/mol.

- Key Features: A highly substituted dihydropyridine with cyano, mercapto, and carboxamide groups.

- Applications : Such polyfunctionalized dihydropyridines are often explored as enzyme inhibitors (e.g., calcium channel blockers) or fluorescent probes due to their conjugated π-systems .

- Commercial Data : Marketed by AldrichCPR (product R434205), suggesting niche research applications .

4-(1,3-Dioxolan-2-yl)piperidine

- CAS : 202062-80-4

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Features : A piperidine ring fused with a dioxolane group. Unlike the pyridine-based compound, this saturated ring lacks aromaticity.

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., alkaloid synthesis). The dioxolane group may enhance solubility or act as a protecting group for ketones .

Structural and Functional Analysis

Substituent Effects

准备方法

Reaction Pathway

This method involves synthesizing 3-nitro-2-pyridinecarbaldehyde followed by acetalization with ethylene glycol.

Step 1: Synthesis of 3-Nitro-2-pyridinecarbaldehyde

-

Nitration of 2-pyridinecarbaldehyde : Direct nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-pyridinecarbaldehyde. The electron-withdrawing aldehyde group directs nitration to position 3.

-

Alternative route : Oxidation of 3-nitro-2-methylpyridine using selenium dioxide (SeO₂) in dioxane/water (1:1) at 80°C for 6 hours.

Step 2: Acetal Formation

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 70% | |

| 1 | SeO₂, dioxane/H₂O | 78% | |

| 2 | Ethylene glycol, TsOH | 88% |

Nitration of 2-(1,3-Dioxolan-2-yl)pyridine

Reaction Pathway

Here, the dioxolane group is introduced first, followed by nitration at position 3.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine

Step 2: Nitration

Key Data

Oxidation and Protection Route

Reaction Pathway

This approach starts with 2-methyl-3-nitropyridine, which is oxidized to the aldehyde and then protected.

Step 1: Nitration of 2-Methylpyridine

Step 2: Oxidation to 3-Nitro-2-pyridinecarbaldehyde

Key Data

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | Short route, high acetal yield | Nitration regioselectivity challenges | 61–70% |

| 2 | Avoids aldehyde oxidation | Low nitration yield due to acetal deactivation | 60–65% |

| 3 | Reliable oxidation step | Multiple steps increase cost | 43–51% |

Industrial Considerations

常见问题

Q. What are the key synthetic routes for 2-(1,3-Dioxolan-2-yl)-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine precursor followed by functionalization with a dioxolane group. Key steps include:

- Nitropyridine Formation : Nitration at the 3-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Dioxolane Introduction : Protection of a carbonyl group via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .

Optimization : - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor purity via HPLC or GC-MS to adjust stoichiometry and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm substituent positions and bond angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish nitro and dioxolane groups.

- FT-IR : Identify ν(NO₂) stretches near 1520–1350 cm⁻¹ and dioxolane C-O-C vibrations at ~1120 cm⁻¹ .

Q. What safety precautions are essential when handling 3-nitropyridine derivatives in the lab?

- Toxicity : Nitro groups may cause mutagenicity; use fume hoods and PPE (gloves, lab coats) .

- Reactivity : Avoid reducing agents (e.g., LiAlH₄) to prevent explosive byproducts .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., MEP surfaces) and identify electrophilic centers. The nitro group directs substitution to the 4- and 6-positions .

- Kinetic Studies : Compare activation energies for reactions with amines/thiols under varying pH .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

- Case Study : Bromine substitution at the 4-position (e.g., 2-(4-bromophenoxy)-3-nitropyridine) enhances binding to P2Y1 receptors, as shown in crystallographic studies .

- SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | None | 12 µM | |

| 4-Bromo Derivative | Br at pyridine C4 | 3.5 µM | |

| 6-Fluoro Derivative | F at pyridine C6 | 8.2 µM |

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

Q. What strategies mitigate competing side reactions during dioxolane ring formation?

- Side Reaction : Hydrolysis of the dioxolane under acidic conditions.

- Mitigation :

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .

- Employ flow chemistry for precise control of residence time and temperature .

Methodological Challenges

Q. How to design a scalable synthesis protocol without compromising enantiomeric purity?

- Batch vs. Flow : Continuous flow systems reduce racemization by minimizing thermal gradients .

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric dioxolane formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。